Lorcaserin Hydrochloride-d4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

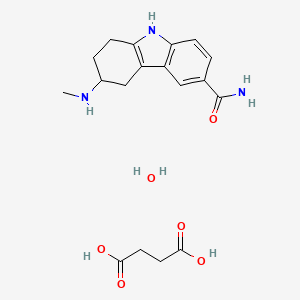

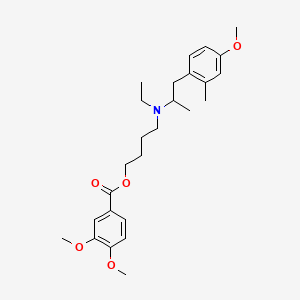

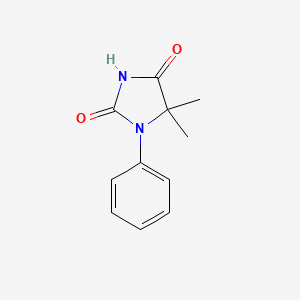

Lorcaserin Hydrochloride-d4 is a deuterated form of Lorcaserin Hydrochloride, a selective serotonin 2C receptor agonist. It is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of Lorcaserin. The deuterium atoms in this compound replace hydrogen atoms, which can help in tracing the compound in biological systems without altering its pharmacological properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Lorcaserin Hydrochloride involves a three-step process:

Intramolecular Friedel-Crafts Alkylation and Deprotection: This step involves the formation of the benzazepine core structure.

Chiral Resolution with L-(+)-Tartaric Acid: This step ensures the enantioselectivity of the compound.

Final Salification: This step converts the free base into its hydrochloride salt form.

Industrial Production Methods

The industrial production of Lorcaserin Hydrochloride-d4 follows similar synthetic routes but incorporates deuterium-labeled reagents to achieve the deuterated form. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for research applications .

Análisis De Reacciones Químicas

Types of Reactions

Lorcaserin Hydrochloride-d4 undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of hydroxylated metabolites.

Reduction: This reaction can reduce the compound to its corresponding amine.

Substitution: This reaction can involve the replacement of the chlorine atom with other substituents.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include sodium iodide and potassium carbonate.

Major Products

The major products formed from these reactions include hydroxylated metabolites, reduced amines, and substituted derivatives .

Aplicaciones Científicas De Investigación

Lorcaserin Hydrochloride-d4 is widely used in scientific research, including:

Chemistry: It is used to study the metabolic pathways and degradation products of Lorcaserin.

Biology: It is used to investigate the effects of Lorcaserin on various biological systems, including its interaction with serotonin receptors.

Medicine: It is used in pharmacokinetic and pharmacodynamic studies to understand the drug’s behavior in the body.

Industry: It is used in the development of new formulations and delivery systems for Lorcaserin

Mecanismo De Acción

Lorcaserin Hydrochloride-d4 exerts its effects by selectively activating serotonin 2C receptors in the hypothalamus. This activation stimulates pro-opiomelanocortin neurons, leading to the release of alpha-melanocortin stimulating hormone. This hormone binds to melanocortin-4 receptors, resulting in increased satiety and decreased food intake .

Comparación Con Compuestos Similares

Similar Compounds

Phentermine: A stimulant used for weight loss, but with a different mechanism of action.

Topiramate: An anticonvulsant that also has weight loss properties.

Sibutramine: A serotonin-norepinephrine reuptake inhibitor used for weight loss.

Uniqueness

Lorcaserin Hydrochloride-d4 is unique due to its selective activation of serotonin 2C receptors, which specifically target appetite regulation without significant effects on other serotonin receptors. This selectivity reduces the risk of side effects commonly associated with other weight loss drugs .

Propiedades

Fórmula molecular |

C11H15Cl2N |

|---|---|

Peso molecular |

236.17 g/mol |

Nombre IUPAC |

(5R)-7-chloro-2,2,4,4-tetradeuterio-5-methyl-3,5-dihydro-1H-3-benzazepine;hydrochloride |

InChI |

InChI=1S/C11H14ClN.ClH/c1-8-7-13-5-4-9-2-3-10(12)6-11(8)9;/h2-3,6,8,13H,4-5,7H2,1H3;1H/t8-;/m0./s1/i5D2,7D2; |

Clave InChI |

ITIHHRMYZPNGRC-RPADEDAJSA-N |

SMILES isomérico |

[2H]C1(CC2=C(C=C(C=C2)Cl)[C@H](C(N1)([2H])[2H])C)[2H].Cl |

SMILES canónico |

CC1CNCCC2=C1C=C(C=C2)Cl.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(1H-pyrazolo[3,4-b]pyridin-5-yl)-4-pyridin-4-ylquinazoline](/img/structure/B13846401.png)

![(E)-but-2-enedioic acid;2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine](/img/structure/B13846408.png)

![6-Chloro-2-pyridin-4-ylimidazo[1,2-b]pyridazine](/img/structure/B13846435.png)

![5-(2-(2,3-Dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B13846451.png)

![2-[[2-[(2-Aminoacetyl)amino]-4-methylsulfanylbutanoyl]amino]acetic acid](/img/structure/B13846483.png)